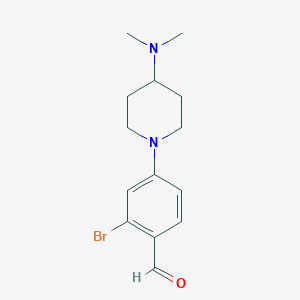

2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde

Description

2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde (CAS: 1774896-24-0) is a brominated benzaldehyde derivative featuring a dimethylamino-substituted piperidine ring at the 4-position of the aromatic core. Its molecular formula is C₁₄H₁₉BrN₂O, with a molecular weight of 311.22 g/mol and a topological polar surface area (TPSA) of 23.6 Ų . The compound’s structure combines electron-withdrawing (bromine) and electron-donating (dimethylamino-piperidine) groups, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name |

2-bromo-4-[4-(dimethylamino)piperidin-1-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O/c1-16(2)12-5-7-17(8-6-12)13-4-3-11(10-18)14(15)9-13/h3-4,9-10,12H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMMJORTMLFBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401192903 | |

| Record name | Benzaldehyde, 2-bromo-4-[4-(dimethylamino)-1-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713160-78-1 | |

| Record name | Benzaldehyde, 2-bromo-4-[4-(dimethylamino)-1-piperidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1713160-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-bromo-4-[4-(dimethylamino)-1-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under specific conditions. For example:

Reaction :

Key Findings :

-

Potassium permanganate (KMnO₄) in aqueous acidic conditions is a common oxidizing agent, yielding the carboxylic acid with high efficiency.

-

Chromium-based reagents (e.g., CrO₃) are less favored due to toxicity and side reactions.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

Reaction :

Key Findings :

-

Sodium borohydride (NaBH₄) in ethanol provides mild conditions for aldehyde reduction without affecting the bromine or tertiary amine.

-

Lithium aluminum hydride (LiAlH₄) is avoided due to potential over-reduction of the aromatic bromine.

Nucleophilic Substitution Reactions

The bromine atom at the 2-position participates in nucleophilic aromatic substitution (NAS) reactions:

Mechanistic Notes :

-

Electron-withdrawing substituents (e.g., aldehyde) activate the aromatic ring for NAS at the bromine position .

-

Piperidine’s dimethylamino group enhances solubility in polar aprotic solvents like DMF or DMSO .

Condensation Reactions

The aldehyde group participates in condensation with amines to form Schiff bases:

Reaction :

Key Findings :

-

Reactions occur under mild conditions (e.g., ethanol, RT) with hydrazines or primary amines .

-

Products are often intermediates for pharmaceuticals or ligands .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling reactions:

Notes :

-

The bulky piperidine group may sterically hinder coupling efficiency, requiring optimized ligand systems .

Stability and Degradation

-

Photodegradation : Exposure to UV light leads to cleavage of the aldehyde group, forming brominated byproducts.

-

Hydrolysis : Prolonged exposure to aqueous acids or bases degrades the piperidine ring, releasing dimethylamine.

Comparative Reactivity Insights

The compound’s reactivity differs from analogs due to its substituents:

Scientific Research Applications

2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, potentially inhibiting their activity. The bromine atom and aldehyde group can also participate in covalent bonding with target molecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

5-Bromo-2-(4-methylpiperazin-1-yl)benzaldehyde (CAS: 628325-60-0)

- Molecular Formula : C₁₂H₁₅BrN₂O

- Molecular Weight : 298.17 g/mol

- Key Differences: The piperazine ring replaces the dimethylamino-piperidine group. tertiary amine in the target compound).

- Impact :

4-Bromo-2-(piperidin-1-yl)benzaldehyde (CAS: 643094-36-4)

- Molecular Formula: C₁₂H₁₄BrNO

- Molecular Weight : 278.15 g/mol

- Key Differences: Lacks the dimethylamino substituent on the piperidine ring.

- Impact: Lower molecular weight and TPSA (~20 Ų) enhance lipophilicity.

4-Bromo-2-hydroxybenzaldehyde

- Molecular Formula : C₇H₅BrO₂

- Molecular Weight : 201.02 g/mol

- Key Differences: Hydroxyl group replaces the piperidine substituent. No nitrogen-containing heterocycle.

- Impact: Increased acidity (pKa ~8–10 for phenolic OH) alters solubility and reactivity. Limited utility in metal-catalyzed coupling reactions due to hydroxyl interference .

Substituent Effects on Reactivity

- Target Compound: The dimethylamino group enhances nucleophilicity at the aldehyde position, facilitating condensation reactions (e.g., Knoevenagel or Schiff base formation).

- Piperazine Analogs : The secondary amine in piperazine derivatives may participate in intramolecular hydrogen bonding, stabilizing intermediates during synthesis .

Biological Activity

2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is a compound characterized by its unique structural features, which include a bromine atom and a dimethylamino group attached to a piperidine ring. This configuration is significant for its biological activity, particularly in medicinal chemistry where it serves as an intermediate in the synthesis of various pharmaceutical agents.

Structural Characteristics

The molecular formula of 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is , with a molecular weight of approximately 311.22 g/mol. The presence of the bromine atom enhances its chemical reactivity, while the dimethylamino group contributes to its pharmacological properties.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The piperidine moiety allows for engagement with specific receptors and enzymes, potentially inhibiting their activity. The bromine atom and aldehyde group can participate in covalent bonding with target molecules, modulating biological pathways relevant to neurological disorders and other therapeutic areas.

Biological Activity Overview

Research indicates that 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde exhibits significant biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which is critical for drug design targeting neurological conditions.

- Antibacterial Properties : Similar compounds have demonstrated antibacterial activities, suggesting potential applications in treating infections .

- Neuropharmacological Effects : Its structural analogs have been studied for their effects on neurotransmitter systems, making it relevant in the context of neuropharmacology .

Comparative Analysis

To better understand the uniqueness of 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde, a comparison with structurally similar compounds is useful:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde | Bromine at a different position | Potentially altered receptor affinity |

| 4-(4-(Dimethylamino)piperidin-1-yl)benzaldehyde | Lacks the bromine atom | Reduced reactivity and binding potential |

| 2-Bromo-4-(4-(methylamino)piperidin-1-yl)benzaldehyde | Different substituent on the piperidine ring | Varies in antibacterial efficacy |

The combination of both a bromine atom and a dimethylamino group in this compound contributes to its distinct chemical reactivity and biological activity, making it particularly valuable in medicinal chemistry research.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including those similar to 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde:

- Antibacterial Activity : A study evaluated various piperidine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds similar to 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde showed low micromolar minimal inhibitory concentrations (MICs), indicating strong antibacterial potential .

- Neuropharmacological Studies : Research on related compounds has demonstrated their ability to modulate neurotransmitter systems, suggesting that 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde may influence cognitive functions or neurological disorders through similar mechanisms .

- Enzyme Inhibition : Investigations into enzyme inhibition revealed that certain structural modifications can significantly enhance selectivity and potency against specific targets, which may apply to the development of derivatives from this compound .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across derivatives. Account for batch-to-batch variability by including replicate synthesis runs in the experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.